molecular formula C9H7NOS B163979 1-(2-Isothiocyanatophenyl)ethanone CAS No. 134470-65-8

1-(2-Isothiocyanatophenyl)ethanone

Cat. No.: B163979
CAS No.: 134470-65-8
M. Wt: 177.22 g/mol
InChI Key: SBKAVRLWBBLYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Isothiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H7NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Isothiocyanatophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylphenylamine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the isothiocyanate group. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as reagents, catalyzed by DMAP or DABCO .

Industrial Production Methods

Industrial production of 2-acetylphenyl isothiocyanate often employs the reaction of primary amines with thiophosgene or its derivatives. This method is favored due to its high yield and efficiency. the use of thiophosgene, a highly toxic and volatile reagent, poses significant safety and environmental concerns .

Chemical Reactions Analysis

Types of Reactions

1-(2-Isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with 2-acetylphenyl isothiocyanate include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving 2-acetylphenyl isothiocyanate include thiourea derivatives, heterocyclic compounds, and various substituted isothiocyanates .

Mechanism of Action

The mechanism of action of 2-acetylphenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to inhibit enzymes by modifying active site residues, thereby affecting molecular pathways and cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

134470-65-8

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-(2-isothiocyanatophenyl)ethanone

InChI

InChI=1S/C9H7NOS/c1-7(11)8-4-2-3-5-9(8)10-6-12/h2-5H,1H3

InChI Key

SBKAVRLWBBLYNC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1N=C=S

Canonical SMILES

CC(=O)C1=CC=CC=C1N=C=S

Synonyms

Ethanone, 1-(2-isothiocyanatophenyl)- (9CI)

Origin of Product

United States

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